Cas no 2107199-47-1 (3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol)

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol is a pyrazole-derived compound featuring both amino and hydroxyl functional groups, offering versatile reactivity for synthetic applications. Its structure combines a sterically hindered 2,2-dimethylpropan-1-ol moiety with a 3-amino-5-methylpyrazole ring, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. The amino group provides a site for further derivatization, while the hydroxyl group enhances solubility and enables ether or ester formation. The dimethyl substitution on the propanol backbone contributes to stability, reducing unwanted side reactions. This compound is particularly valuable in the development of heterocyclic frameworks, where its balanced polarity and functional group compatibility support efficient molecular design.
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol structure
2107199-47-1 structure
Product Name:3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol
CAS No:2107199-47-1
MF:C9H17N3O
MW:183.250781774521
CID:6206369
PubChem ID:165482159
Update Time:2025-10-22

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol
    • EN300-1110274
    • 2107199-47-1
    • Inchi: 1S/C9H17N3O/c1-7-4-8(10)11-12(7)5-9(2,3)6-13/h4,13H,5-6H2,1-3H3,(H2,10,11)
    • InChI Key: VTBVPFIFGGHIHH-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CN1C(C)=CC(N)=N1

Computed Properties

  • Exact Mass: 183.137162174g/mol
  • Monoisotopic Mass: 183.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 64.1Ų

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol Pricemore >>

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Additional information on 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol

Comprehensive Overview of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol (CAS No. 2107199-47-1)

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol (CAS No. 2107199-47-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole and propanol moieties, exhibits versatile applications in drug discovery and material science. Its molecular structure, featuring an amino group and a methyl-substituted pyrazole, makes it a valuable intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for targeted therapies.

The growing demand for small-molecule therapeutics and precision agriculture has propelled the study of compounds like 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol. Recent trends in AI-driven drug design and computational chemistry have further highlighted its relevance. For instance, its hydrogen-bonding capacity and steric properties are often explored in molecular docking simulations. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, addressing challenges in bioavailability and drug delivery.

From a synthetic perspective, CAS No. 2107199-47-1 is typically prepared via nucleophilic substitution or cyclization reactions. Its 2,2-dimethylpropanol backbone enhances solubility in organic solvents, facilitating downstream modifications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity. The compound’s logP and pKa values are critical parameters for optimizing its performance in formulation science.

Environmental and regulatory considerations also play a role in the application of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol. Its biodegradability and low toxicity profile align with the principles of green chemistry, making it suitable for sustainable industrial processes. Furthermore, its compatibility with biocatalysts opens avenues for enzyme-mediated synthesis, reducing reliance on harsh reagents.

In conclusion, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol (CAS No. 2107199-47-1) represents a promising scaffold for innovation across multiple disciplines. Its integration into high-throughput screening platforms and combinatorial chemistry libraries underscores its potential to address unmet needs in healthcare and agriculture. As research advances, this compound may emerge as a cornerstone in the development of next-generation therapeutic agents and functional materials.

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